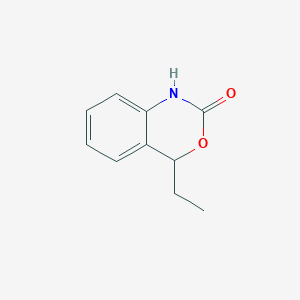
4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms. The presence of the ethyl group at the 4-position of the oxazine ring distinguishes it from other benzoxazine derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the cyclization of anthranilic acid derivatives with orthoesters in the presence of a catalyst. One common method is the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This reaction can also be performed under microwave conditions to enhance the yield and reduce reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can convert the oxazine ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzoxazines, oxo derivatives, and reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has indicated its potential use in developing drugs for treating diseases involving tissue degeneration.
Industry: It is used in the development of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. For instance, as a protease inhibitor, it binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity . The compound’s structure allows it to form hydrogen bonds and π-π interactions with the enzyme, stabilizing the inhibitor-enzyme complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethyl-1,4-dihydro-2H-3,1-benzothiazine-2-one: Similar structure but contains sulfur instead of oxygen.
4-Ethyl-1,4-dihydro-2H-3,1-benzoxazine-2-one: Similar structure but lacks the carbonyl group at the 2-position.
4-Ethyl-1,4-dihydro-2H-3,1-benzimidazole-2-one: Contains nitrogen instead of oxygen in the ring.
Uniqueness
4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen in the oxazine ring. This combination of features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
861841-80-7 |
|---|---|
Molekularformel |
C10H11NO2 |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
4-ethyl-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-2-9-7-5-3-4-6-8(7)11-10(12)13-9/h3-6,9H,2H2,1H3,(H,11,12) |
InChI-Schlüssel |
PQTISLNPNJSVLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C2=CC=CC=C2NC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















